molecular formula C12H13N3 B160431 Bis((3-pyridyl)methyl)amine CAS No. 1656-94-6

Bis((3-pyridyl)methyl)amine

Cat. No.: B160431
CAS No.: 1656-94-6
M. Wt: 199.25 g/mol
InChI Key: FEBQXMFOLRVSGC-UHFFFAOYSA-N
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Description

Bis((3-pyridyl)methyl)amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been used in the synthesis of various compounds that target specific proteins or enzymes . For instance, it has been used in the synthesis of compounds that inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

Bis(pyridin-3-ylmethyl)amine acts as a ligand, forming complexes with metal ions such as iron and palladium . These complexes can then participate in various chemical reactions. For example, iron complexes of bis(pyridin-3-ylmethyl)amine have been used to catalyze the direct hydroxylation of benzene to phenol .

Biochemical Pathways

The exact biochemical pathways affected by bis(pyridin-3-ylmethyl)amine depend on the specific reactions it is involved in. As a ligand, it can form complexes with various metal ions, which can then interact with different biochemical pathways. For instance, in the case of the iron complexes used for benzene hydroxylation, the reaction involves the oxidation of benzene, a key component of various biochemical pathways .

Result of Action

The results of bis(pyridin-3-ylmethyl)amine’s action depend on the specific reactions it is involved in. For example, when used to synthesize compounds that inhibit CDK2, the result is a decrease in CDK2 activity, which can lead to cell cycle arrest . When used in the synthesis of iron complexes that catalyze the hydroxylation of benzene, the result is the conversion of benzene to phenol .

Action Environment

The action of bis(pyridin-3-ylmethyl)amine can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on factors such as temperature, pH, and the presence of other chemicals

Properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQXMFOLRVSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167990
Record name Pyridine, 3,3'-(iminodimethylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656-94-6
Record name N-(3-Pyridinylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,3'-(iminodimethylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1656-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Pyridine, 3,3'-(iminodimethylene)di-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(3-pyridyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.231
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical role of Bis(3-pyridylmethyl)amine in the formation of coordination complexes?

A1: Bis(3-pyridylmethyl)amine acts as a flexible bridging ligand in coordination complexes. [, , ] Its nitrogen atoms can coordinate to metal ions, forming multidimensional structures. The flexibility of the molecule allows it to adopt different conformations (e.g., trans-gauche or trans-trans) depending on the metal ion and other ligands present. [] This versatility makes Bis(3-pyridylmethyl)amine a valuable building block for designing coordination polymers with tailored structures and properties.

Q2: How does the combination of Bis(3-pyridylmethyl)amine with rigid aromatic multicarboxylate ligands influence the structure of resulting complexes?

A2: Combining Bis(3-pyridylmethyl)amine with rigid aromatic multicarboxylate ligands, like 1,2,4-benzenetricarboxylic acid (H3-1,2,4-btc) or 1,3,5-benzenetricarboxylic acid (H3-1,3,5-btc), allows for the creation of diverse two-dimensional layer network topologies. [] The aromatic multicarboxylates can adopt various binding modes, further enriching the structural diversity. This interplay between the flexible Bis(3-pyridylmethyl)amine and the rigid multicarboxylates offers a platform for tailoring the properties of the resulting materials.

Q3: Can Bis(3-pyridylmethyl)amine be utilized in sensing applications?

A3: Yes, Bis(3-pyridylmethyl)amine has been incorporated into sensing systems. For instance, researchers have developed a ratiometric fluorescence probe for ciprofloxacin detection by functionalizing carbon dot/silicon dot hybrids with Bis(3-pyridylmethyl)amine. [] The coordination of copper ions to the Bis(3-pyridylmethyl)amine sites within the hybrid structure is modulated by the presence of ciprofloxacin, leading to detectable changes in fluorescence intensity.

Q4: What insights do magnetic studies provide about complexes containing Bis(3-pyridylmethyl)amine?

A4: Magnetic studies on Bis(3-pyridylmethyl)amine-containing complexes, particularly those incorporating paramagnetic metal ions like cobalt(II), can reveal information about the magnetic interactions within the material. [] For example, the observation of antiferromagnetic interactions between adjacent cobalt(II) ions in a Bis(3-pyridylmethyl)amine-bridged coordination polymer suggests a pathway for magnetic coupling mediated by the bridging ligand.

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